![molecular formula C12H18O3 B14358173 Bicyclo[2.2.1]heptan-2-one, 4-(acetyloxy)-1,7,7-trimethyl- CAS No. 90547-87-8](/img/structure/B14358173.png)
Bicyclo[2.2.1]heptan-2-one, 4-(acetyloxy)-1,7,7-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[2.2.1]heptan-2-one, 4-(acetyloxy)-1,7,7-trimethyl-, also known as 4-(acetyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, is an organic compound with a unique bicyclic structure. This compound is derived from norbornane and is characterized by its rigid, bridged bicyclic framework. It is commonly used in various chemical and industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptan-2-one, 4-(acetyloxy)-1,7,7-trimethyl- typically involves the acetylation of camphor or its derivatives. One common method is the reaction of camphor with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired acetylated product.
Industrial Production Methods
Industrial production of this compound often involves large-scale acetylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality.
化学反応の分析
Types of Reactions
Bicyclo[2.2.1]heptan-2-one, 4-(acetyloxy)-1,7,7-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Bicyclo[2.2.1]heptan-2-one, 4-(acetyloxy)-1,7,7-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of Bicyclo[2.2.1]heptan-2-one, 4-(acetyloxy)-1,7,7-trimethyl- involves its interaction with specific molecular targets and pathways. The compound’s rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical processes. The acetyl group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further participate in various metabolic pathways.
類似化合物との比較
Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure but lacking functional groups.
Camphor: A related compound with a ketone group and similar bicyclic framework.
Bicyclo[2.2.1]heptane: The parent hydrocarbon structure without any functional groups.
Uniqueness
Bicyclo[2.2.1]heptan-2-one, 4-(acetyloxy)-1,7,7-trimethyl- is unique due to its acetylated functional group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it valuable for specific applications in research and industry.
特性
CAS番号 |
90547-87-8 |
|---|---|
分子式 |
C12H18O3 |
分子量 |
210.27 g/mol |
IUPAC名 |
(4,7,7-trimethyl-3-oxo-1-bicyclo[2.2.1]heptanyl) acetate |
InChI |
InChI=1S/C12H18O3/c1-8(13)15-12-6-5-11(4,9(14)7-12)10(12,2)3/h5-7H2,1-4H3 |
InChIキー |
URGGFAVLEJJAOX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC12CCC(C1(C)C)(C(=O)C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


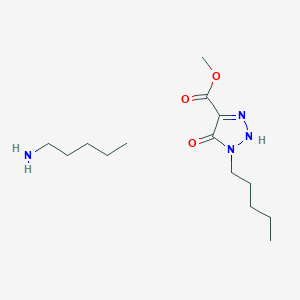
![N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide](/img/structure/B14358106.png)
![2-[(1-Phenylprop-2-en-1-yl)oxy]oxane](/img/structure/B14358114.png)

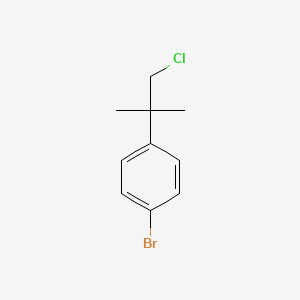
![Benzo[f]quinoxaline-5-carbonitrile, 2,3,4,6-tetrahydro-6-oxo-](/img/structure/B14358126.png)
![1,5-Diphenylbicyclo[3.2.0]heptane](/img/structure/B14358127.png)
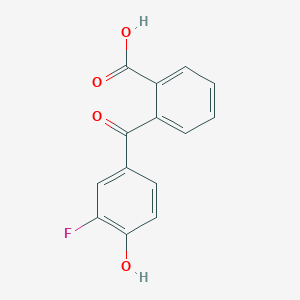
![1-[(Chloromethyl)(dimethyl)silyl]hexan-3-ol](/img/structure/B14358138.png)
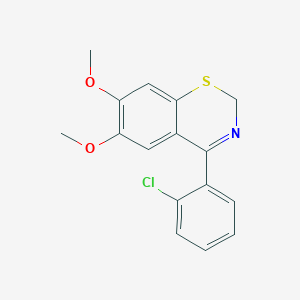
![6,6-Dimethyl-1-phenylspiro[2.5]octane-4,8-dione](/img/structure/B14358149.png)
![Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate](/img/structure/B14358154.png)
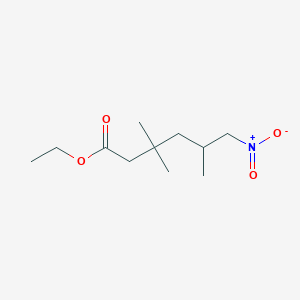
![2,4,6-Tris[2-(bromomethyl)phenyl]-1,3,5,2,4,6-trioxatriborinane](/img/structure/B14358169.png)
